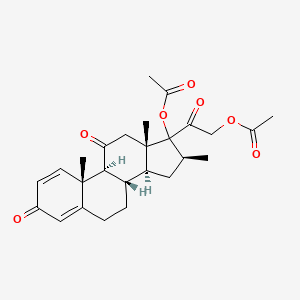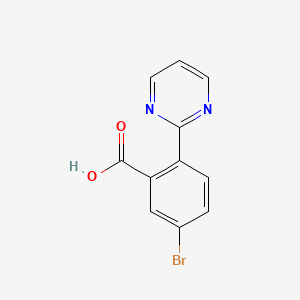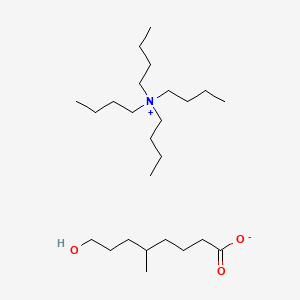
Tetrabutylammonium 8-Hydroxy-5-methyloctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylammonium 8-Hydroxy-5-methyloctanoate: is a chemical compound that serves as an intermediate in the synthesis of various other compounds. It is often used in the preparation of 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester-d8, which is a labeled version of a possible metabolite of di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) monoester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium 8-Hydroxy-5-methyloctanoate typically involves the reaction of 8-Hydroxy-5-methyloctanoic acid with tetrabutylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature.
Solvent: Common solvents used include methanol or ethanol.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The process may include:
Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification Steps: Such as recrystallization or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutylammonium 8-Hydroxy-5-methyloctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted octanoates.
Wissenschaftliche Forschungsanwendungen
Tetrabutylammonium 8-Hydroxy-5-methyloctanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tetrabutylammonium 8-Hydroxy-5-methyloctanoate involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The tetrabutylammonium cation may also play a role in stabilizing the compound and facilitating its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium 8-Hydroxy-5-methyloctanoate: Similar in structure and function.
This compound: Another related compound with similar properties.
Uniqueness
This compound is unique due to its specific combination of the tetrabutylammonium cation and the 8-Hydroxy-5-methyloctanoate anion. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C25H53NO3 |
|---|---|
Molekulargewicht |
415.7 g/mol |
IUPAC-Name |
8-hydroxy-5-methyloctanoate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C9H18O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(5-3-7-10)4-2-6-9(11)12/h5-16H2,1-4H3;8,10H,2-7H2,1H3,(H,11,12)/q+1;/p-1 |
InChI-Schlüssel |
HMUORIJPGCVHRE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(CCCC(=O)[O-])CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



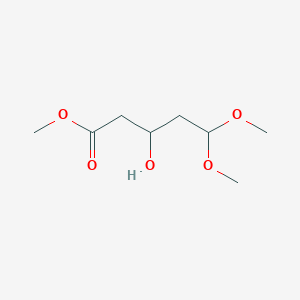
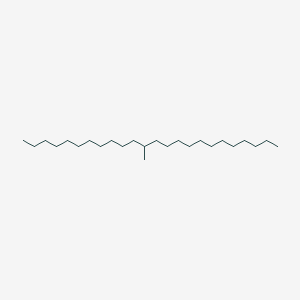
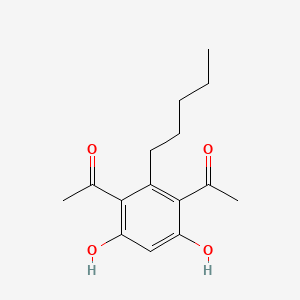
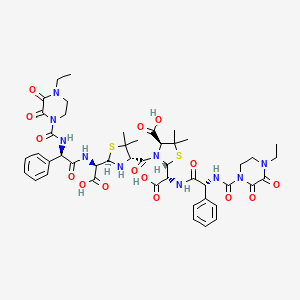
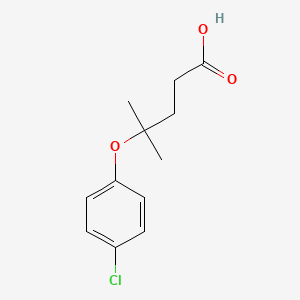
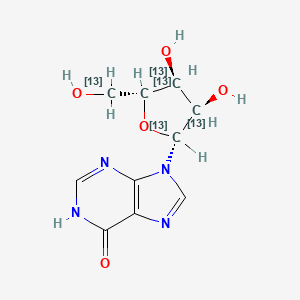
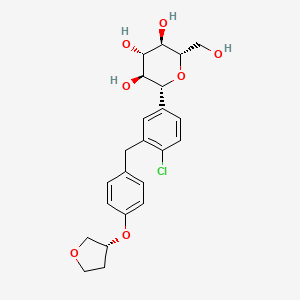
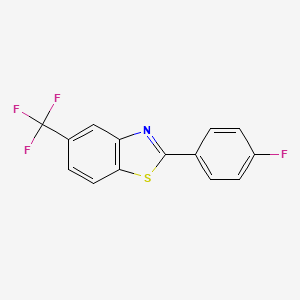
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
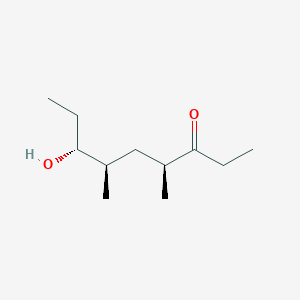
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
